
5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide is a chemical compound with the molecular formula C11H22BrNO and a molecular weight of 264.2025. It is a bromide salt of a hydroxylated decahydroisoquinoline derivative, which is a type of alkaloid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, followed by hydroxylation and bromination. The reaction conditions often require the use of strong acids or bases, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl and bromide groups in the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a tool in studying biological systems, particularly in relation to alkaloid interactions with biological targets.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery and development, particularly for neurological or cardiovascular conditions.
Industry: It may find use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and bromide groups play a crucial role in these interactions, which may include binding to receptors or enzymes, influencing signal transduction pathways, or modulating cellular processes.
Comparación Con Compuestos Similares
Dehydroisoquinoline derivatives: These compounds share a similar core structure but may differ in the presence and position of functional groups.
Other hydroxylated isoquinolines: These compounds also contain hydroxyl groups but may have different alkyl or aryl substituents.
Uniqueness: 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide is unique due to its specific combination of hydroxyl and bromide groups, which can lead to distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
4512-85-0 |
|---|---|
Fórmula molecular |
C11H22BrNO |
Peso molecular |
264.20 g/mol |
Nombre IUPAC |
2-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-ium-5-ol;bromide |
InChI |
InChI=1S/C11H21NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h9-11,13H,2-8H2,1H3;1H |
Clave InChI |
YDSDATAMSXQVKT-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+]1CCC2C(C1)CCCC2O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


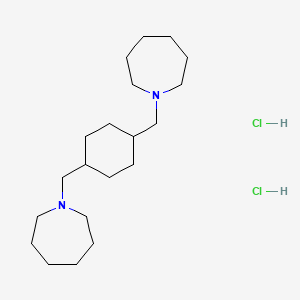
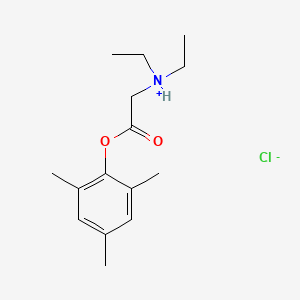

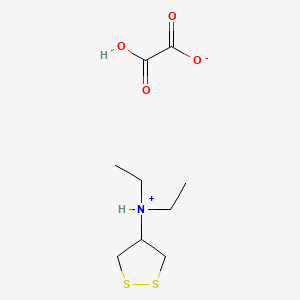
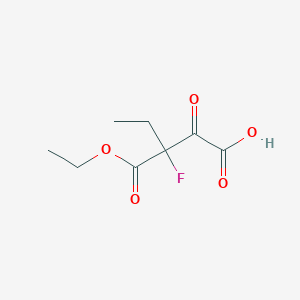

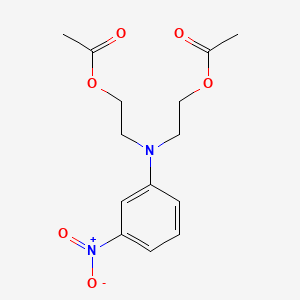


![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)



![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
